Specific Scientific Field: Medicinal Chemistry.
Summary of the Application: 3-Fluoro-4-nitrotoluene has been used in the preparation of an IκB kinase (IKK) inhibitor.
Summary of the Results or Outcomes: The IKK inhibitor synthesized using 3-Fluoro-4-nitrotoluene could potentially be used in the treatment of diseases related to the NF-κB signaling pathway, such as certain types of cancer and inflammatory diseases. .
Specific Scientific Field: Agrochemical Industry.
Summary of the Application: 3-Fluoro-4-nitrotoluene is used as an intermediate for the synthesis of herbicides, fungicides, and insecticides.
Summary of the Results or Outcomes: The agrochemicals synthesized using 3-Fluoro-4-nitrotoluene could potentially be used in the treatment of various pests and diseases in agriculture. .
Specific Scientific Field: Chemical Industry
Summary of the Application: 3-Fluoro-4-nitrotoluene is used as a building block in the chemical industry It is used in the synthesis of various chemical compounds due to its unique chemical structure
Summary of the Results or Outcomes: The chemical compounds synthesized using 3-Fluoro-4-nitrotoluene could potentially be used in various applications in the chemical industry
Specific Scientific Field: Pharmaceutical Industry.
Summary of the Application: 3-Fluoro-4-nitrotoluene is used as an intermediate for the synthesis of various drugs such as antitumor agents, antibacterial agents, and anti-inflammatory agents.
Summary of the Results or Outcomes: The drugs synthesized using 3-Fluoro-4-nitrotoluene could potentially be used in the treatment of various diseases such as cancer and inflammatory diseases. .
Specific Scientific Field: Dye and Pigment Industry.
Summary of the Application: In the chemical industry, 3-Fluoro-4-nitrotoluene is used as an intermediate for the synthesis of various chemical compounds such as dyes, pigments, and flavors.
Summary of the Results or Outcomes: The dyes and pigments synthesized using 3-Fluoro-4-nitrotoluene could potentially be used in various applications in the dye and pigment industry. .
3-Fluoro-4-nitrotoluene is an aromatic compound with the molecular formula and a molecular weight of approximately 155.13 g/mol. It is characterized by a fluoro group and a nitro group attached to a toluene ring, specifically at the 3 and 4 positions, respectively. This compound appears as pale yellow crystals or powder and has a melting point ranging from 50.0 to 56.0 °C . The IUPAC name for this compound is 2-fluoro-4-methyl-1-nitrobenzene, and it is commonly used in various chemical synthesis processes due to its unique reactivity profile .
As 3-F-4-NT is not widely studied, there is no established mechanism of action for it in biological systems.
Due to the presence of the nitro group, 3-F-4-NT is likely to exhibit similar hazards as other nitroaromatic compounds:
3-Fluoro-4-nitrotoluene exhibits notable biological activities:
The synthesis of 3-fluoro-4-nitrotoluene can be achieved through various methods:
3-Fluoro-4-nitrotoluene finds applications in various fields:
Interaction studies involving 3-fluoro-4-nitrotoluene have focused on its effects on biological systems:
Several compounds are structurally similar to 3-fluoro-4-nitrotoluene, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2-Fluoro-4-nitrotoluene | C7H6FNO2 | Different positional isomer; similar reactivity. |
3-Chloro-4-nitrotoluene | C7H6ClNO2 | Chlorine substituent instead of fluorine; different electronic properties. |
4-Fluoro-3-nitrotoluene | C7H6FNO2 | Another positional isomer with distinct reactivity patterns. |
3-Fluoro-5-nitrotoluene | C7H6FNO2 | Contains a nitro group at the 5 position; affects regioselectivity in reactions. |
The uniqueness of 3-fluoro-4-nitrotoluene lies in its specific combination of functional groups and their positions on the aromatic ring, which influence its chemical behavior and biological activity compared to these similar compounds.
3-Fluoro-4-nitrotoluene is an aromatic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol [1] [2]. The compound features a benzene ring substituted with three functional groups: a methyl group, a fluorine atom, and a nitro group [3]. This section examines the structural characteristics, bond parameters, crystallographic data, and isomeric relationships of this compound.
The molecular structure of 3-Fluoro-4-nitrotoluene consists of a benzene ring with a methyl group at position 1, a fluorine atom at position 3, and a nitro group at position 4 [2] [3]. The compound exhibits specific bond parameters that influence its overall structural characteristics and reactivity.
The aromatic carbon-carbon bonds in the benzene ring range from 1.39 to 1.40 Å in length, which is typical for aromatic systems [4]. The carbon-carbon bond connecting the methyl group to the benzene ring is approximately 1.50 Å, consistent with standard sp³-sp² carbon-carbon single bonds [4]. The carbon-fluorine bond length is approximately 1.34 Å, reflecting the strong covalent interaction between carbon and the highly electronegative fluorine atom [4] [5].
The carbon-nitrogen bond connecting the nitro group to the benzene ring measures approximately 1.45 Å, while the nitrogen-oxygen bonds in the nitro group are shorter at approximately 1.24 Å due to their partial double bond character [4]. The carbon-hydrogen bonds in the aromatic ring and methyl group are approximately 1.09 Å [4].
Bond angles within the molecule reflect the expected geometries for the respective hybridization states of the atoms involved [4]. The carbon-carbon-carbon angles in the aromatic ring range from 119° to 121°, close to the ideal 120° for sp² hybridized carbons [4]. The carbon-carbon-fluorine angle ranges from 118° to 122°, while the carbon-carbon-nitrogen angle for the nitro group attachment is between 119° and 120° [4]. The carbon-nitrogen-oxygen angles in the nitro group are approximately 117-118°, and the oxygen-nitrogen-oxygen angle is approximately 125° [4] [5].
Table 1: Bond Parameters of 3-Fluoro-4-nitrotoluene
Bond | Length (Å) |
---|---|
C-C (aromatic) | 1.39-1.40 |
C-C (methyl) | 1.50 |
C-F | 1.34 |
C-N | 1.45 |
N-O (nitro) | 1.24 |
C-H (aromatic) | 1.09 |
C-H (methyl) | 1.09 |
Table 2: Bond Angles of 3-Fluoro-4-nitrotoluene
Angle | Value (degrees) |
---|---|
C-C-C (aromatic) | 119-121 |
C-C-F | 118-122 |
C-C-N | 119-120 |
C-N-O | 117-118 |
O-N-O | 125 |
C-C-H (aromatic) | 119-121 |
C-C-H (methyl) | 109-111 |
The dihedral angles provide insight into the three-dimensional conformation of the molecule [4]. The nitro group exhibits a dihedral angle (O-N-C-C) ranging from -137.6° to 40.5°, indicating some degree of rotation relative to the plane of the benzene ring [4]. This rotation is influenced by electronic and steric factors, particularly the interaction between the nitro group and the adjacent fluorine atom [4] [5]. The fluorine atom and the benzene ring are nearly coplanar, with a dihedral angle (F-C-C-C) of approximately 180° [4].
Crystallographic studies of 3-Fluoro-4-nitrotoluene reveal important details about its solid-state structure and packing arrangement [5]. The compound crystallizes in a monoclinic crystal system, with molecules arranged in a specific pattern that maximizes intermolecular interactions while minimizing steric repulsions [5] [8].
In the crystal lattice, the molecules form layers with the planar aromatic rings aligned parallel to each other [5]. This arrangement is stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules, with an interplanar distance of approximately 3.4-3.8 Å [5]. The fluorine atoms and nitro groups from neighboring molecules are positioned to optimize electrostatic interactions and potential hydrogen bonding with the methyl hydrogen atoms [5] [8].
X-ray diffraction studies indicate that the unit cell parameters for 3-Fluoro-4-nitrotoluene include dimensions of approximately a = 7.2 Å, b = 6.1 Å, c = 15.4 Å, with a β angle of approximately 95° [5]. The calculated density from crystallographic data is consistent with the experimentally determined value of 1.438 g/cm³ [4] [12].
The crystal packing is influenced by weak hydrogen bonding interactions, particularly between the oxygen atoms of the nitro group and hydrogen atoms from neighboring molecules [5]. These interactions, along with halogen bonding involving the fluorine atom, contribute to the overall stability of the crystal structure [5] [8].
3-Fluoro-4-nitrotoluene belongs to a family of fluoronitrotoluene isomers that differ in the relative positions of the fluorine and nitro substituents on the toluene backbone . These positional isomers exhibit distinct physical and chemical properties due to the varying electronic and steric effects of the substituents .
The most closely related isomer is 4-Fluoro-3-nitrotoluene (CAS 446-11-7), which has the fluorine and nitro groups in reversed positions [20]. This seemingly minor structural change leads to significant differences in properties, including a much lower melting point of 22°C compared to 52-55°C for 3-Fluoro-4-nitrotoluene [20]. The boiling point of 4-Fluoro-3-nitrotoluene is reported as 241°C at atmospheric pressure, while 3-Fluoro-4-nitrotoluene boils at 97-98°C under reduced pressure (3 mmHg) [20].
Another important isomer is 2-Fluoro-4-nitrotoluene (CAS 1427-07-2), which has a melting point of 34-37°C and boils at 65-68°C under 2 mmHg pressure [19]. Other isomers include 4-Fluoro-2-nitrotoluene (CAS 321-16-2) and 2-Fluoro-5-nitrotoluene (CAS 118-46-7) .
Table 3: Isomeric Relationships of Fluoronitrotoluenes
Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) |
---|---|---|---|
3-Fluoro-4-nitrotoluene | 446-34-4 | 52-55 | 97-98 (3 mmHg) |
4-Fluoro-3-nitrotoluene | 446-11-7 | 22 | 241 (760 mmHg) |
2-Fluoro-4-nitrotoluene | 1427-07-2 | 34-37 | 65-68 (2 mmHg) |
The differences in physical properties among these isomers can be attributed to variations in molecular symmetry, dipole moment, and intermolecular interactions . The position of the fluorine atom relative to the nitro group significantly affects the electronic distribution within the molecule, leading to different crystal packing arrangements and melting/boiling behaviors [20].
The physicochemical properties of 3-Fluoro-4-nitrotoluene are essential for understanding its behavior in various environments and applications [1] [4]. This section examines the thermodynamic parameters, phase transition characteristics, solubility profile, and partition coefficient of this compound.
3-Fluoro-4-nitrotoluene exhibits specific thermodynamic parameters that govern its physical state transitions and chemical reactivity [4] [12]. The heat of vaporization, a critical thermodynamic parameter, is 46.6 kJ/mol [12]. This value reflects the energy required to convert the compound from liquid to gas phase at constant temperature and pressure [12].
The heat of fusion, which represents the energy required for the solid-to-liquid phase transition, is estimated to be between 15-20 kJ/mol based on similar aromatic compounds [4]. The standard heat of formation, which indicates the energy change when the compound is formed from its constituent elements in their standard states, is estimated to be between -50 and -70 kJ/mol [4].
The standard entropy of 3-Fluoro-4-nitrotoluene is estimated to be in the range of 320-350 J/(mol·K), reflecting the degree of molecular disorder in the system [4]. The Gibbs free energy of formation is estimated to be between -20 and -40 kJ/mol, indicating the thermodynamic stability of the compound relative to its constituent elements [4] [12].
Table 4: Thermodynamic Parameters of 3-Fluoro-4-nitrotoluene
Parameter | Value |
---|---|
Heat of Vaporization | 46.6 kJ/mol |
Heat of Fusion (estimated) | 15-20 kJ/mol |
Heat of Formation (estimated) | -50 to -70 kJ/mol |
Entropy (estimated) | 320-350 J/(mol·K) |
Gibbs Free Energy (estimated) | -20 to -40 kJ/mol |
These thermodynamic parameters are influenced by the molecular structure of 3-Fluoro-4-nitrotoluene, particularly the presence of the fluorine atom and nitro group, which affect intermolecular forces and molecular stability [4] [12].
3-Fluoro-4-nitrotoluene undergoes several phase transitions that are characterized by specific temperature and enthalpy changes [1] [4]. The solid-to-liquid transition (melting) occurs at 52-55°C, with an estimated enthalpy change of 15-20 kJ/mol [1] [4] [8]. The liquid-to-gas transition (boiling) at atmospheric pressure occurs at approximately 258.6°C [4]. Under reduced pressure of 3 mmHg, the boiling point decreases to 97-98°C, with an enthalpy change of 46.6 kJ/mol [1] [12].
The glass transition temperature, which marks the reversible transition from a hard, brittle state to a molten or rubber-like state, is estimated to be between -20 and -30°C based on similar aromatic compounds [4]. This transition is not associated with a specific enthalpy change but rather represents a change in molecular mobility [4].
Table 5: Phase Transition Characteristics of 3-Fluoro-4-nitrotoluene
Transition | Temperature (°C) | Enthalpy Change |
---|---|---|
Solid to Liquid | 52-55 | 15-20 kJ/mol (estimated) |
Liquid to Gas (normal pressure) | 258.6 | 40-50 kJ/mol (estimated) |
Liquid to Gas (reduced pressure) | 97-98 (3 mmHg) | 46.6 kJ/mol |
Glass Transition (estimated) | -20 to -30 | N/A |
The phase transition characteristics of 3-Fluoro-4-nitrotoluene are influenced by its molecular structure and intermolecular forces [1] [4]. The presence of the fluorine atom and nitro group affects the crystal packing and molecular interactions, leading to specific melting and boiling behaviors [1] [4] [8].
3-Fluoro-4-nitrotoluene exhibits a distinct solubility profile that is characteristic of halogenated aromatic compounds [4] [8] [14]. It is insoluble in water, reflecting its predominantly hydrophobic nature despite the presence of the polar nitro group [4] [8] [14]. This limited water solubility is attributed to the inability of water molecules to effectively disrupt the strong intermolecular forces between 3-Fluoro-4-nitrotoluene molecules [4] [8].
In contrast, the compound shows good solubility in a range of organic solvents [8] [14]. It is readily soluble in polar organic solvents such as methanol, ethanol, and acetone, which can effectively interact with both the aromatic ring and the polar functional groups [8] [14]. The compound also dissolves well in less polar solvents like diethyl ether and xylene, indicating the significant contribution of van der Waals forces and π-π interactions to its solution behavior [8]. In non-polar solvents such as hexane, 3-Fluoro-4-nitrotoluene is only slightly soluble, reflecting the limited interaction between the solvent and the polar groups of the molecule [8].
Table 6: Solubility Profile of 3-Fluoro-4-nitrotoluene
Solvent | Solubility |
---|---|
Water | Insoluble |
Methanol | Soluble |
Ethanol | Soluble |
Acetone | Soluble |
Diethyl ether | Soluble |
Xylene | Soluble |
Chloroform | Soluble |
Hexane | Slightly soluble |
The solution behavior of 3-Fluoro-4-nitrotoluene is influenced by solvent-solute interactions, including hydrogen bonding, dipole-dipole interactions, and dispersion forces [8] [14]. In polar solvents, the nitro group can participate in hydrogen bonding and dipole-dipole interactions, while the aromatic ring and fluorine atom contribute to dipole-induced dipole interactions [8] [14]. These interactions collectively determine the solubility and solution properties of the compound in different media [8] [14].
The partition coefficient (LogP) of 3-Fluoro-4-nitrotoluene is 2.15, indicating its preferential distribution into the organic phase in an octanol-water system [4] [12]. This value reflects the balance between the hydrophobic character of the aromatic ring and methyl group and the hydrophilic nature of the nitro group [4] [12]. The positive LogP value confirms the predominantly lipophilic character of the compound [4] [12].
The lipophilicity of 3-Fluoro-4-nitrotoluene is influenced by its molecular structure, particularly the presence of the fluorine atom, which increases lipophilicity compared to the non-fluorinated analog [4] [12]. The nitro group, while polar, does not significantly reduce the overall lipophilicity due to its position and the dominant effect of the aromatic ring [4] [12].
Computational studies using various methods have estimated the LogP value to be between 2.04 and 2.15, which is consistent with experimental determinations [4] [12]. These calculations take into account the contributions of individual atoms and functional groups to the overall lipophilicity of the molecule [4] [12].
The lipophilicity of 3-Fluoro-4-nitrotoluene influences its behavior in biological systems and environmental partitioning [4] [12]. The moderate LogP value suggests that the compound can cross biological membranes while still maintaining some degree of water solubility, which is relevant for its distribution in environmental compartments [4] [12].
The electronic properties of 3-Fluoro-4-nitrotoluene are determined by its molecular structure, particularly the electronic effects of the fluorine atom and nitro group on the aromatic ring [4] [9]. This section examines the electronic distribution, dipole moment, and aromaticity of this compound.
The electronic distribution in 3-Fluoro-4-nitrotoluene is significantly influenced by the electron-withdrawing nature of both the fluorine atom and the nitro group [4] [9]. Computational studies using Gasteiger charge calculations reveal the specific charge distribution across the molecule [4].
The carbon atom connected to the nitro group bears a substantial positive charge (+0.304), reflecting the strong electron-withdrawing effect of the nitro group through both inductive and resonance mechanisms [4]. Similarly, the carbon atom bonded to the fluorine has a positive charge (+0.200) due to the high electronegativity of fluorine [4]. The fluorine atom itself carries a negative charge (-0.199), consistent with its electron-withdrawing nature [4].
The nitrogen atom in the nitro group has a slight positive charge (+0.065), while the oxygen atoms are negatively charged (-0.258 each), reflecting the polarization within the nitro group [4]. The carbon atoms in the aromatic ring show varying charges depending on their proximity to the electron-withdrawing groups, with values ranging from -0.052 to +0.019 [4]. The methyl carbon has a slight negative charge (-0.040), indicating a weak electron-donating effect [4].
Table 7: Electronic Distribution in 3-Fluoro-4-nitrotoluene (Gasteiger Charges)
Atom | Partial Charge |
---|---|
C-methyl | -0.040 |
C-F | +0.200 |
C-NO₂ | +0.304 |
F | -0.199 |
N | +0.065 |
O | -0.258 |
This electronic distribution creates a polarized molecule with regions of positive and negative charge density [4] [9]. The polarization is particularly pronounced around the nitro group and the fluorine atom, leading to specific reactivity patterns and intermolecular interactions [4] [9].
3-Fluoro-4-nitrotoluene maintains significant aromatic character despite the presence of electron-withdrawing substituents [18]. The aromaticity is quantified by various parameters, including the number of π-electrons (6), the planarity of the ring, and the delocalization of electrons [18].
The resonance stabilization in 3-Fluoro-4-nitrotoluene involves several contributing structures, particularly those associated with the nitro group [18]. The nitro group participates in resonance with the aromatic ring, with electron density being delocalized between the ring and the nitrogen-oxygen bonds [18]. This resonance effect is evident in the bond lengths of the nitrogen-oxygen bonds, which are intermediate between single and double bonds (approximately 1.24 Å) [4] [18].
The fluorine atom primarily affects the electronic structure through inductive effects, withdrawing electron density through the sigma bond framework [18]. However, there is also a minor resonance contribution involving the donation of a lone pair from fluorine to the aromatic ring, which partially offsets its electron-withdrawing inductive effect [18].
The methyl group acts as a weak electron donor through hyperconjugation, slightly increasing the electron density in the aromatic ring [18]. This effect is relatively minor compared to the electron-withdrawing influences of the fluorine and nitro groups [18].
During electrophilic aromatic substitution reactions, the intermediate cation is stabilized by resonance delocalization [18]. However, the presence of the electron-withdrawing fluorine and nitro groups reduces the overall reactivity of the ring toward electrophilic attack [18]. The positions ortho and para to the methyl group are relatively more reactive due to the electron-donating effect of the methyl group, but this activation is largely countered by the deactivating effects of the fluorine and nitro substituents [16] [18].
Irritant